Anecortave acetate is a synthetic cortisene, specifically an angiostatic steroid, developed for its potential to inhibit the growth of new blood vessels (angiogenesis). [, ] It is a novel compound designed to retain the anti-angiogenic properties of cortisol while minimizing typical steroid-associated side effects. [, ] Anecortave acetate has been investigated primarily for its potential in treating ocular diseases characterized by abnormal blood vessel growth, such as age-related macular degeneration (AMD) and retinoblastoma. [, , , , , , , , , , ]
Anecortave acetate can be synthesized through several methods:
These methods emphasize the structural modifications that confer the desired antiangiogenic properties while eliminating unwanted side effects typically associated with corticosteroids.
The molecular formula of anecortave acetate is , with a molar mass of approximately . The structural modifications from cortisol include:
These changes result in a unique structural configuration that enhances its bioavailability and antiangiogenic activity without typical glucocorticoid effects .
Anecortave acetate undergoes specific chemical reactions that are crucial for its function as an angiogenesis inhibitor:
Moreover, it stimulates the production of plasminogen activator inhibitor-1, further contributing to its antiangiogenic effects by preventing proteolysis required for cellular migration.
The mechanism by which anecortave acetate exerts its effects involves several key processes:
Anecortave acetate exhibits several notable physical and chemical properties:
These properties are essential for its formulation as a depot suspension for ocular administration .
Anecortave acetate has been primarily investigated for its potential applications in ophthalmology:
Despite promising results in clinical trials, development was halted in 2008 due to unmet regulatory requirements, leaving anecortave acetate unavailable for therapeutic use at present .
Anecortave acetate is synthesized through targeted chemical modifications of the endogenous glucocorticoid cortisol (hydrocortisone). These alterations eliminate classical steroid-receptor-mediated activities while enhancing antiangiogenic properties: [1] [4] [9]
Table 1: Structural Comparison of Cortisol and Anecortave Acetate
Position | Cortisol | Anecortave Acetate | Functional Consequence |
---|---|---|---|
C9-C11 | Single bond (11β-OH) | Double bond (Δ9(11)) | Abolishes glucocorticoid receptor binding |
C21 | -CH₂OH | -CH₂OC(O)CH₃ | Enhanced lipophilicity & depot stability |
C3 | Ketone | Ketone (retained) | Unaltered core structure |
C17 | -COCH₂OH | -COCH₂OC(O)CH₃ | Maintains antiangiogenic activity |
These structural changes generate a cortisene—a novel steroid derivative devoid of glucocorticoid, mineralocorticoid, or sex hormone activity. Preclinical assays confirm no GR-mediated transactivation and no induction of intraocular pressure elevation or cataract formation, distinguishing it from parent corticosteroids. [1] [2] [3]
Two primary synthetic routes yield anecortave acetate, leveraging either cortisol or 17-oxosteroid precursors:
Route 1: Cortisol as Starting Material
Cortisol → [H₂, Pd/C] → Δ9(11)-11-Deoxycortisol → [Ac₂O, Pyridine] → Anecortave acetate
Route 2: 17-Oxosteroid Pathway
As detailed in patent literature and synthetic studies: [1] [10]
Table 2: Comparison of Synthetic Approaches to Anecortave Acetate
Method | Starting Material | Key Steps | Yield | Advantages |
---|---|---|---|---|
Cortisol modification | Cortisol | 11β-Dehydroxylation → C21 acetylation | 60–70% | Fewer steps; commercially available precursor |
17-Oxosteroid route | Androstenedione | C17 chain extension → Δ9(11) installation | 40–50% | Flexibility in side-chain engineering |
NCS/Pyridine method | Anecortave acetate | Dehydration to triene acetate | >90% | High-purity late-stage modification |
A novel method (CN110713511A) uses N-chlorosuccinimide (NCS) and pyridine with catalytic 4-dimethylaminopyridine (DMAP) to directly dehydrate anecortave acetate intermediates. This one-pot reaction minimizes rearrangement byproducts and achieves >90% yield with high purity. [10]
The structural alterations in anecortave acetate ablate glucocorticoid activity through three interdependent mechanisms: [1] [2] [3]
Despite losing glucocorticoid function, the molecule retains broad antiangiogenic activity by:
Table 3: Key Angiostatic Mechanisms vs. Glucocorticoid Activity
Parameter | Glucocorticoids | Anecortave Acetate |
---|---|---|
GR binding affinity | High (nM range) | Undetectable |
IL-1β suppression | Yes | No |
uPA/MMP inhibition | Indirect (via transrepression) | Direct enzyme suppression |
VEGF downregulation | Weak | Potent |
PAI-1 induction | Yes (GR-dependent) | Yes (GR-independent) |
These targeted modifications establish anecortave acetate as a prototypical angiostatic cortisene—a distinct pharmacophore from both corticosteroids and classical VEGF inhibitors. [3] [5]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: